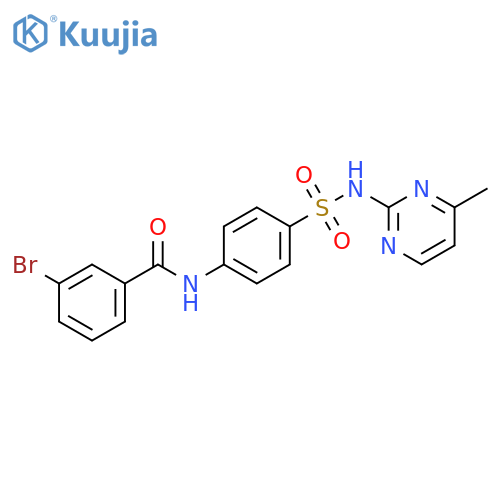

Cas no 349145-22-8 (3-bromo-N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}benzamide)

349145-22-8 structure

商品名:3-bromo-N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}benzamide

3-bromo-N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}benzamide 化学的及び物理的性質

名前と識別子

-

- 3-bromo-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide

- Benzamide, 3-bromo-N-[4-[[(4-methyl-2-pyrimidinyl)amino]sulfonyl]phenyl]-

- 3-BROMO-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE

- SR-01000433392-1

- F1750-0004

- 3-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

- 349145-22-8

- AKOS002346336

- Oprea1_662897

- SR-01000433392

- 3-bromo-N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}benzamide

-

- インチ: 1S/C18H15BrN4O3S/c1-12-9-10-20-18(21-12)23-27(25,26)16-7-5-15(6-8-16)22-17(24)13-3-2-4-14(19)11-13/h2-11H,1H3,(H,22,24)(H,20,21,23)

- InChIKey: HDSWLOXMRRHOBF-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C(S(NC2=NC=CC(C)=N2)(=O)=O)C=C1)(=O)C1=CC=CC(Br)=C1

計算された属性

- せいみつぶんしりょう: 446.00482g/mol

- どういたいしつりょう: 446.00482g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 27

- 回転可能化学結合数: 5

- 複雑さ: 604

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 109Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- 密度みつど: 1.618±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 6.62±0.10(Predicted)

3-bromo-N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1750-0004-1mg |

3-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide |

349145-22-8 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1750-0004-75mg |

3-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide |

349145-22-8 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F1750-0004-100mg |

3-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide |

349145-22-8 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F1750-0004-5mg |

3-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide |

349145-22-8 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1750-0004-50mg |

3-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide |

349145-22-8 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1750-0004-10μmol |

3-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide |

349145-22-8 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1750-0004-3mg |

3-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide |

349145-22-8 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1750-0004-2mg |

3-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide |

349145-22-8 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1750-0004-20μmol |

3-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide |

349145-22-8 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1750-0004-4mg |

3-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide |

349145-22-8 | 90%+ | 4mg |

$66.0 | 2023-05-17 |

3-bromo-N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}benzamide 関連文献

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

349145-22-8 (3-bromo-N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}benzamide) 関連製品

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬